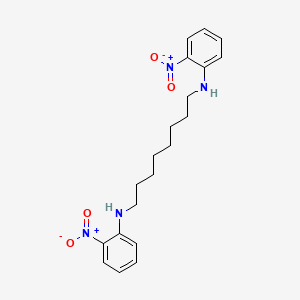
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine is a chemical compound with the molecular formula C20H26N4O4. This compound is characterized by the presence of two nitrophenyl groups attached to an octane-1,8-diamine backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine typically involves the reaction of 2-nitroaniline with octane-1,8-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In industrial settings, the production of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the compound, which is essential for its various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amine groups under suitable conditions.
Substitution: The compound can undergo substitution reactions where the nitrophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl groups can interact with enzymes and proteins, leading to various biochemical effects. The compound may also affect cellular signaling pathways, resulting in changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrophenoxy)octane: Known for its use as a matrix in mass spectrometry and as a plasticizer in polymer membranes.
2-Nitrophenyl octyl ether: Used in similar applications as 1-(2-Nitrophenoxy)octane.
Uniqueness
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its dual nitrophenyl groups provide distinct reactivity compared to other similar compounds.
Properties
CAS No. |
526222-92-4 |
|---|---|
Molecular Formula |
C20H26N4O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N,N'-bis(2-nitrophenyl)octane-1,8-diamine |
InChI |
InChI=1S/C20H26N4O4/c25-23(26)19-13-7-5-11-17(19)21-15-9-3-1-2-4-10-16-22-18-12-6-8-14-20(18)24(27)28/h5-8,11-14,21-22H,1-4,9-10,15-16H2 |
InChI Key |
JJAYTVNXQGPXPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCCCCCCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



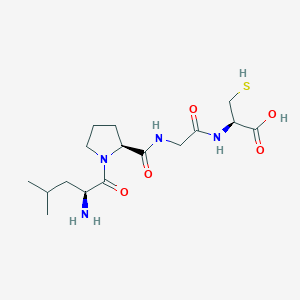
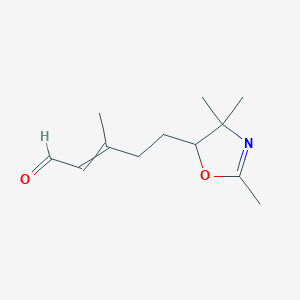
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
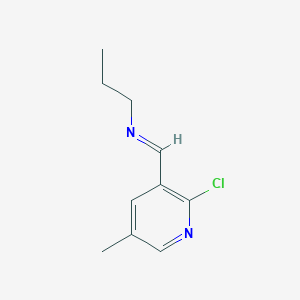
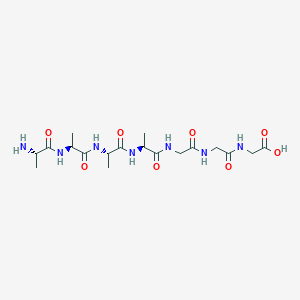

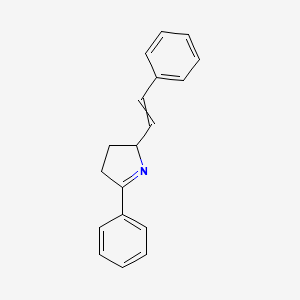
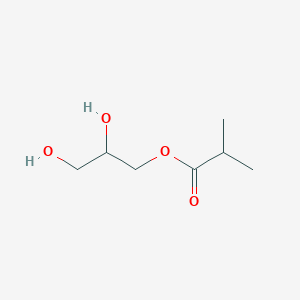
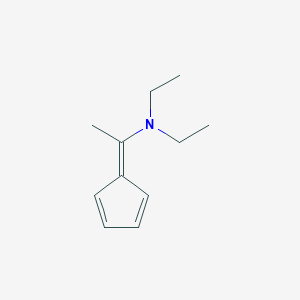
![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)
